Arg-binding protein 1, also known as arginyl transferase 1, plays a crucial role in the posttranslational modification of proteins through a process called arginylation. This modification is essential for various physiological functions, including protein stability, localization, and activity. Arginylation involves the addition of an arginine residue to specific substrates, which can influence their biological roles significantly.
Arg-binding protein 1 is primarily found in eukaryotic organisms, notably in yeast and mammals. Its enzymatic activity is facilitated by the presence of transfer RNA specific to arginine, which acts as a cofactor during the arginylation process. The enzyme is encoded by the ATE1 gene in Saccharomyces cerevisiae and has homologs in other species, including humans.
Arg-binding protein 1 belongs to the family of arginyl transferases, which are enzymes that catalyze the transfer of arginine from arginyl-tRNA to protein substrates. It is classified under the larger category of transferases, specifically those transferring amino-acyl groups.
The synthesis of arginyl-tRNA is critical for the function of arg-binding protein 1. A recent methodology has been developed to create stably charged arginine-tRNA complexes that resist hydrolysis at physiological pH. This involves replacing the ester linkage typically found in tRNA with an amide linkage, enhancing stability and facilitating structural analysis .
The synthesis protocol includes:
This method allows researchers to study the structural dynamics and interactions of arg-binding protein 1 with its substrates more effectively.
The structure of arg-binding protein 1 consists of multiple domains that contribute to its function:
Structural analyses reveal that the dissociation constant for arg-binding protein 1 interacting with tRNA is approximately 155 nM, demonstrating a strong affinity for its cofactor .
The primary reaction catalyzed by arg-binding protein 1 involves the transfer of an arginine residue from charged tRNA to specific amino acid residues (typically aspartate or glutamate) on target proteins. This reaction does not require ATP and can be reconstituted in vitro .
The reaction mechanism includes:
This process highlights an unusual catalytic mechanism where ribosomal components are repurposed outside traditional protein synthesis pathways.
The action mechanism of arg-binding protein 1 involves several key steps:
This process plays a vital role in regulating protein function and stability through posttranslational modifications .
Studies indicate that posttranslational modifications like arginylation can significantly alter protein interactions and cellular localization, impacting various signaling pathways and cellular processes .
These properties are essential for understanding how this enzyme functions within cellular contexts and its potential applications in biochemistry.
Arg-binding protein 1 has several scientific uses:
Arg-Binding Protein 1 (ArgBP1) is a multidomain adapter protein critically involved in orchestrating intracellular signaling networks. Primarily localized to the cytoplasm, ArgBP1 interacts with non-receptor tyrosine kinases (particularly Arg/c-Abl) and other signaling molecules to regulate cytoskeletal dynamics, cell adhesion, and neuronal function. Its expression profile—ubiquitous but elevated in brain, heart, and testis—aligns with roles in specialized cellular processes such as synaptic plasticity and cardiomyocyte organization. As a nexus for protein-protein interactions mediated by its modular domains, ArgBP1 integrates signals influencing cell motility, proliferation, and survival, positioning it as a molecule of interest in cancer and developmental biology [1].
Identification and Characterization
ArgBP1 was first identified in 1996 through a yeast two-hybrid screen designed to uncover interactors of the Arg tyrosine kinase (Abelson-related gene). Researchers used the C-terminal segment of Arg as bait, isolating a novel binding partner designated ArgBP1 (Arg Binding Protein 1). This discovery established ArgBP1 as the human orthologue of a Xenopus laevis central nervous system (CNS)-specific gene, highlighting its conserved developmental significance [1].
Genomic and Transcriptomic Features
Table 1: Key Discovery Milestones of ArgBP1
Year | Breakthrough | Method | Reference |
---|---|---|---|
1996 | Initial isolation via Arg two-hybrid screen | Yeast two-hybrid | Oncogene, 1996 |
1996 | Confirmation of Arg-ArgBP1 complex in vivo | Co-immunoprecipitation | Oncogene, 1996 |
1999 | Identification as SRC signaling inhibitor | Functional analysis | Oncogene, 1999 |
Domain Architecture
ArgBP1 is defined by three N-terminal SH3 domains and a central sorbin homology (SoHo) domain, which collectively enable interactions with proline-rich motifs in partner proteins. Key structural elements include:
Molecular Interactions and Functions
ArgBP1 serves as a scaffold for assembling signaling complexes:1. Kinase Regulation:- Binds Arg/c-Abl via reciprocal SH3 domain interactions: The ArgBP1 SH3 domain engages a C-terminal Arg motif, while an ArgBP1 proline-rich sequence docks into the Arg SH3 domain. This dual interaction ensures high-affinity binding, facilitating kinase inhibition or substrate recruitment [1].- Suppresses SRC activity by displacing activating phosphorylations.2. Cytoskeletal Dynamics:- Links vinexin and paxillin to actin remodeling machinery at focal adhesions.- Modulates Rho GTPases (e.g., Cdc42) to influence cell motility.3. Ubiquitination Control:- Associates with E3 ligases (e.g., Cbl), targeting receptors for degradation [1].
Table 2: ArgBP1 Binding Partners and Functional Consequences
Binding Partner | Interaction Domain | Functional Outcome |
---|---|---|
Arg/c-Abl kinase | SH3 domains | Kinase inhibition; cytoskeletal remodeling |
Crk | SH3 domain | Adhesion complex assembly |
Cbl | Proline-rich motifs | Ligand-dependent receptor degradation |
Vinexin | SoHo domain | Stress fiber formation |
Subcellular Localization
Immunostaining reveals diffuse cytoplasmic distribution, consistent with roles in transducing signals from membrane receptors to intracellular effectors [1].
Cross-Species Homology
ArgBP1 exhibits deep evolutionary conservation:
Conserved Functional Motifs
Analysis of ArgBP1 orthologues reveals:
Table 3: Evolutionary Conservation of ArgBP1 Domains
Domain | Human vs. Mouse Identity | Functional Conservation |
---|---|---|
SH3 (N-terminal) | 92% | Kinase binding (Arg/c-Abl, SRC) |
SoHo domain | 89% | Membrane localization |
PEST sequences | 78% | Proteasome-dependent degradation |
Methods for Assessing Conservation
Tools like ConSurf quantify residue-specific evolutionary rates using Bayesian methods. Key steps include:
Compounds Mentioned
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